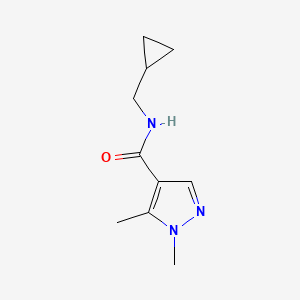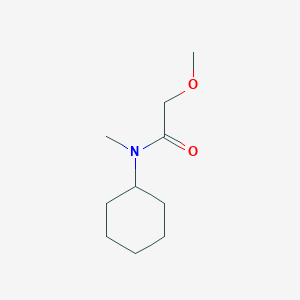![molecular formula C11H13BrFNO B7517141 N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)
N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide, commonly known as BFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BFMP is a small molecule drug that can be synthesized using various methods and has been shown to have significant biochemical and physiological effects on the body. In
Mechanism of Action
BFMP exerts its effects on the body by inhibiting the activity of CK2. CK2 is a protein kinase that phosphorylates various proteins involved in cellular processes. BFMP binds to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition leads to a decrease in the phosphorylation of various proteins involved in cellular processes, ultimately leading to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
BFMP has been shown to have significant biochemical and physiological effects on the body. Inhibition of CK2 by BFMP has been shown to lead to a decrease in the proliferation of cancer cells. BFMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BFMP has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
BFMP has several advantages as a research tool. It is a small molecule drug that can be easily synthesized and purified. Additionally, BFMP has been shown to have potent inhibitory effects on CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, there are also limitations to using BFMP in lab experiments. BFMP has been shown to have off-target effects on other kinases, making it important to use appropriate controls when using BFMP in experiments.
Future Directions
There are several future directions for research involving BFMP. One potential avenue of research is the development of more potent and selective inhibitors of CK2. Additionally, the potential therapeutic applications of BFMP in the treatment of cancer and inflammatory diseases warrant further investigation. Finally, the off-target effects of BFMP on other kinases should be further explored to better understand its mechanism of action and potential limitations as a research tool.
Conclusion:
In conclusion, BFMP is a small molecule drug that has gained significant attention in the scientific community due to its potential applications in research. BFMP can be synthesized using various methods and has been shown to have significant biochemical and physiological effects on the body. Its ability to act as a potent inhibitor of CK2 makes it a valuable tool for studying the role of CK2 in various cellular processes. Further research is needed to fully understand the potential applications of BFMP in the treatment of various diseases and to develop more potent and selective inhibitors of CK2.
Synthesis Methods
The synthesis of BFMP can be achieved using various methods, including the reaction of 5-bromo-2-fluorobenzaldehyde with 2-methylpropan-2-amine in the presence of an appropriate catalyst. Another method involves the reaction of 5-bromo-2-fluorobenzylamine with 2-methylpropanoyl chloride in the presence of a base. The synthesis of BFMP is a complex process that requires careful attention to detail and the use of appropriate safety measures.
Scientific Research Applications
BFMP has been used in various scientific research studies due to its potential applications in the field of medicine. One of the most significant applications of BFMP is its ability to act as a potent inhibitor of the protein kinase CK2. CK2 is a protein that plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and differentiation. Inhibition of CK2 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer.
properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-7(2)11(15)14-6-8-5-9(12)3-4-10(8)13/h3-5,7H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFJMTVSRKPJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)
![5-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7517073.png)


![5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)
![[5-[(4-Methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methyl 3-(dimethylamino)benzoate](/img/structure/B7517099.png)
![N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7517107.png)


![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
